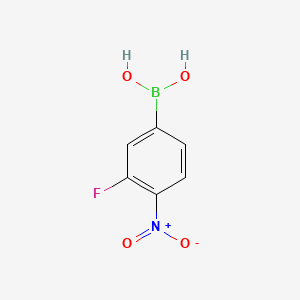
(3-Fluoro-4-nitrophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Fluoro-4-nitrophenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms, forming a B(OR)2 group. They are used as building blocks and synthetic intermediates . The molecular formula of “(3-Fluoro-4-nitrophenyl)boronic acid” is C6H5BFNO4, and its average mass is 184.918 Da .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . The synthesis of boronic acids often involves the use of lithium, palladium, and iridium catalysts . For example, 4-Amino-3-fluorophenyl boronic acid has been synthesized from 4-bromo-2-fluoroaniline by protecting the amine group and then carrying out a lithium-bromine exchange, followed by addition of trimethyl borate and then acidic hydrolysis .
Chemical Reactions Analysis
Boronic acids, including “(3-Fluoro-4-nitrophenyl)boronic acid”, are involved in various chemical reactions. Some of the common reactions include Copper-catalyzed arylation, Palladium-catalyzed decarboxylative coupling, Suzuki-Miyaura cross-coupling, and Oxidative carbocyclization/arylation .
Applications De Recherche Scientifique
Organic Synthesis and Intermediate Applications
Sensing and Detection Technologies
Boronic acids, including fluorinated phenylboronic acids, play a crucial role in sensing and detection technologies. They are particularly valued for their ability to bind with diols, such as saccharides, facilitating the development of sensors for saccharide recognition. This interaction enables the construction of fluorescent sensors capable of detecting biological substances, demonstrating the potential of boronic acids in biomedical diagnostics and environmental monitoring. For instance, boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes have shown promise in the selective recognition of saccharides, highlighting the application of boronic acids in enhancing the functionality of nanomaterials for sensitive and selective detection tasks (B. Mu et al., 2012).
Applications in Food Matrices
Research has also explored the use of boronic acids for the specific reduction of fructose in food matrices. This application is grounded in the capacity of boronic acids to form esters with diol structures, offering a method to alter sugar compositions in fruit juices without affecting other components. This indicates a novel application of boronic acids in food science, particularly in improving the nutritional profile of fruit-based products (Paul Pietsch & R. Richter, 2016).
Materials Science and Hydrogel Construction
The synthesis of amino-3-fluorophenyl boronic acid from bromofluoroaniline, leading to the construction of glucose-sensing materials, showcases another innovative application. These materials are designed to operate at physiological pH, indicating the potential of (3-Fluoro-4-nitrophenyl)boronic acid derivatives in developing responsive materials for biomedical applications. This work exemplifies how modifications to the boronic acid structure can significantly impact its reactivity and utility in creating materials sensitive to biological stimuli (Sasmita Das et al., 2003).
Orientations Futures
Boronic acids have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity. Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing . Therefore, it is expected that the studies with boronic acids in Medicinal Chemistry will be extended in order to obtain new promising drugs shortly .
Propriétés
IUPAC Name |
(3-fluoro-4-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTLZSMYZKFFRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)[N+](=O)[O-])F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742722 |
Source


|
| Record name | (3-Fluoro-4-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-nitrophenyl)boronic acid | |
CAS RN |
1350451-69-2 |
Source


|
| Record name | (3-Fluoro-4-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


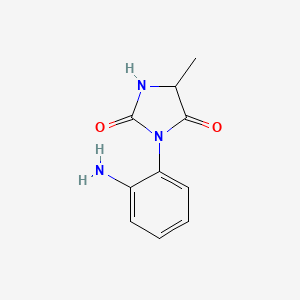
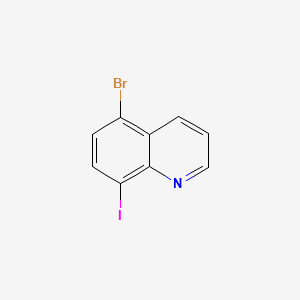
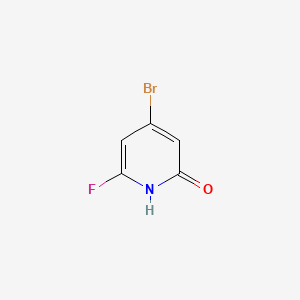
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572641.png)
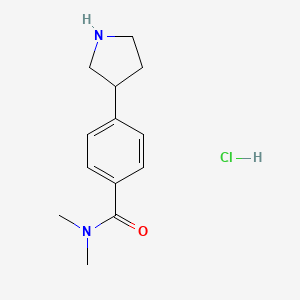


![5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572649.png)
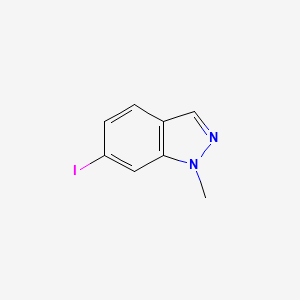



![6-Bromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B572655.png)